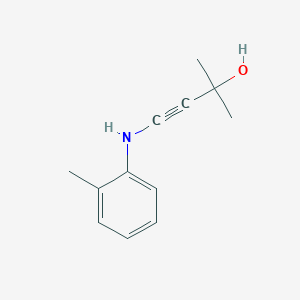
2-(2-Methyl-3-butyn-2-ol)-4-aminotoluene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methyl-3-butyn-2-ol)-4-aminotoluene is an organic compound that features both an alkyne and an amine functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-3-butyn-2-ol)-4-aminotoluene typically involves the reaction of 2-methyl-3-butyn-2-ol with 4-aminotoluene under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where palladium acetate and triphenylphosphine are used as catalysts, and the reaction is carried out in the presence of a base such as triethylamine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of microreactors with supported catalysts, such as PdZn on titania, can enhance the selectivity and yield of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Methyl-3-butyn-2-ol)-4-aminotoluene can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne can be selectively hydrogenated to form alkenes or alkanes.
Substitution: The amine group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for selective hydrogenation.
Substitution: Acyl chlorides or anhydrides can be used in the presence of a base to form amides.
Major Products Formed
Oxidation: Diketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Amides or other nitrogen-containing derivatives.
Applications De Recherche Scientifique
2-(2-Methyl-3-butyn-2-ol)-4-aminotoluene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It can be used to study enzyme-catalyzed reactions involving alkynes and amines.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2-(2-Methyl-3-butyn-2-ol)-4-aminotoluene exerts its effects involves interactions with various molecular targets. The alkyne group can participate in cycloaddition reactions, while the amine group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-3-butyn-2-ol: A precursor in the synthesis of 2-(2-Methyl-3-butyn-2-ol)-4-aminotoluene.
4-Aminotoluene: Another precursor used in the synthesis.
2-Methyl-3-buten-2-ol: A similar compound with an alkene group instead of an alkyne.
Uniqueness
This compound is unique due to the presence of both an alkyne and an amine group, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Propriétés
Numéro CAS |
905439-45-4 |
|---|---|
Formule moléculaire |
C12H15NO |
Poids moléculaire |
189.25 g/mol |
Nom IUPAC |
4-(5-amino-2-methylphenyl)-2-methylbut-3-yn-2-ol |
InChI |
InChI=1S/C12H15NO/c1-9-4-5-11(13)8-10(9)6-7-12(2,3)14/h4-5,8,14H,13H2,1-3H3 |
Clé InChI |
WVJFEHJVLBSYNP-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC#CC(C)(C)O |
SMILES canonique |
CC1=C(C=C(C=C1)N)C#CC(C)(C)O |
Synonymes |
4-(5-Amino-2-methylphenyl)-2-methyl-3-butyn-2-ol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



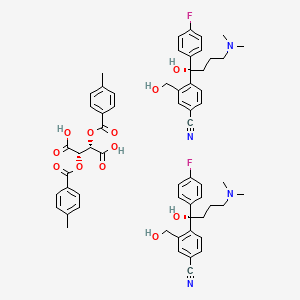
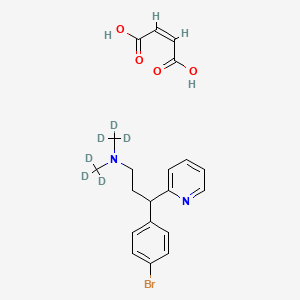
![N-[(1S,2R)-1-Hydroxy-1-phenylpropan-2-yl]-N-methylacetamide](/img/structure/B585413.png)
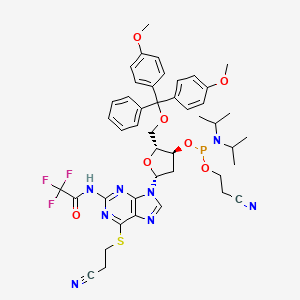
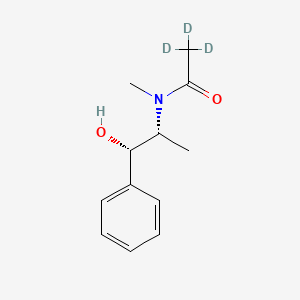

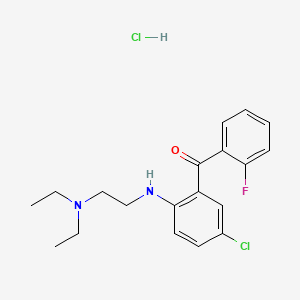
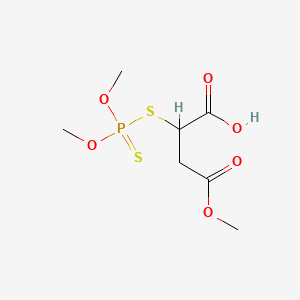
![N-De(4-sulfonamidophenyl)-N'-[4-sulfonamido(phenyl-d4)] Celecoxib](/img/structure/B585431.png)
